Lipophilicity (LogP) Comparison: 5-Bromo-7-methyl vs. 7-Methyl Analog
The target compound exhibits a calculated LogP of 2.93 , which is 0.16 log units higher than its non-brominated scaffold, 7-methylindole-2-carboxylic acid, which has a LogP of 2.77 . This demonstrates that the 5-bromo substitution increases the compound's lipophilicity, which can enhance membrane permeability and alter its pharmacokinetic profile in a quantitative manner.
| Evidence Dimension | LogP |
|---|---|
| Target Compound Data | 2.93 |
| Comparator Or Baseline | 7-Methylindole-2-carboxylic acid: 2.77 |
| Quantified Difference | +0.16 log units |
| Conditions | Calculated LogP values (ACD/LogP or equivalent) |
Why This Matters
The higher lipophilicity of the target compound directly impacts its ability to cross biological membranes, a key differentiator for projects aiming to optimize oral bioavailability or cell-based assay performance.
